High-Resolution MAO-B Inhibition: 2.9 nM IC50 in a Validated hMAO-B Assay
The compound exhibits a highly potent inhibitory concentration (IC50) of 2.9 nM against human microsomal MAO-B expressed in insect cells [1]. This value is substantially more potent than the class benchmark, such as compound 4d (IC50 = 930 nM) from the 2H-chromene-3-carboxamide series [2]. This ~321-fold improvement in potency highlights the specific contribution of the aniline and methoxy substitutions to target engagement.
| Evidence Dimension | hMAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | Compound 4d (a 2H-chromene-3-carboxamide derivative); IC50 = 930 nM (0.93 µM) |
| Quantified Difference | Target compound is ~321-fold more potent (lower IC50) |
| Conditions | Inhibition of human microsomal MAO-B expressed in recombinant baculovirus infected insect BTI-TN-5B1-4 cells, assessed by H2O2 production [1]; vs. hMAO-B fluorimetric assay using p-tyramine as substrate [2]. |
Why This Matters
This demonstrates a significant potency advantage over an in-class analog, suggesting a potentially lower effective dose and a more desirable therapeutic window for CNS applications.
- [1] BindingDB. BDBM50350110 (CHEMBL1814068): Inhibition of human microsomal MAO-B (IC50 = 2.9 nM). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350110 View Source
- [2] Alcaro, S., et al. (2014). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Bioorganic & Medicinal Chemistry, 22(11), 2887-2895. View Source
